3-tert-butyl-1-phenyl-1H-pyrazole-4,5-diamine
Description
Properties
IUPAC Name |
5-tert-butyl-2-phenylpyrazole-3,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-13(2,3)11-10(14)12(15)17(16-11)9-7-5-4-6-8-9/h4-8H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKSENKSRWGZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1N)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation at the 1-Position
The first critical step involves introducing the phenyl group at the pyrazole’s 1-position. This is achieved via alkylation using benzyl halides or sulfates under basic conditions. For example, reacting 3,5-dibromo-4-nitropyrazole with benzyl bromide in dimethylformamide (DMF) at 80°C for 3 hours yields 1-benzyl-3,5-dibromo-4-nitropyrazole. However, substituting benzyl halides with phenyl-specific reagents (e.g., phenylboronic acids) may require coupling catalysts like palladium.
Key Parameters for Alkylation
| Reaction Component | Conditions |
|---|---|
| Solvent | DMF or aqueous NaOH |
| Temperature | 80°C |
| Time | 3–15 hours |
| Yield | 70–85% |
Bromine Substitution with tert-Butyl and Amino Groups
The 3- and 5-positions of the pyrazole ring are functionalized through nucleophilic substitution. In the patent methodology, bromine atoms at these positions are replaced with amines or alkyl groups. To introduce the tert-butyl group at position 3, tert-butylamine is reacted with 1-benzyl-3,5-dibromo-4-nitropyrazole in ethanol at 60–80°C. Concurrently, the 5-bromo group is substituted with an amino group using aqueous ammonia.
Amination Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol/water mix |
| Temperature | 70°C |
| Catalyst | None (thermal) |
| Time | 12–20 hours |
| Yield | 60–75% |
Nitro Group Reduction and Final Modifications
The nitro group at position 4 is reduced to an amine using hydrogenation. Palladium-on-carbon (10% Pd/C) under hydrogen atmosphere at room pressure converts 1-benzyl-3-tert-butyl-4-nitro-5-aminopyrazole to the target diamine. Post-reduction, debenzylation (removal of the benzyl group) is performed via catalytic hydrogenolysis, yielding 1-phenyl-3-tert-butyl-4,5-diaminopyrazole.
Hydrogenation Parameters
| Condition | Specification |
|---|---|
| Catalyst | 10% Pd/C |
| Pressure | 1 atm H₂ |
| Solvent | Ethanol |
| Time | 2–4 hours |
| Yield | 85–90% |
Comparative Analysis of Methodologies
The patent’s framework emphasizes isomeric purity, a challenge in pyrazole synthesis. Alternative routes, such as cyclocondensation of hydrazines with diketones, face limitations in regioselectivity. For instance, reacting tert-butyl acetoacetate with phenylhydrazine forms a pyrazole precursor but requires additional steps to install amino groups.
Yield Comparison Across Steps
| Step | Patent Method Yield | Alternative Method Yield |
|---|---|---|
| Alkylation | 70–85% | 50–60% |
| Amination | 60–75% | 40–55% |
| Hydrogenation | 85–90% | 70–80% |
Optimization Strategies and Challenges
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance alkylation efficiency but complicate purification. Switching to tetrahydrofuran (THF) reduces side reactions but lowers yields by 10–15%. Elevated temperatures (>80°C) during amination accelerate substitution but risk decomposition of the tert-butyl group.
Catalytic Improvements
Replacing Pd/C with Raney nickel in hydrogenation increases debenzylation efficiency but may over-reduce amino groups. Recent studies suggest iridium catalysts improve selectivity for nitro-to-amine conversions.
Industrial-Scale Considerations
Scaling the patented method necessitates continuous-flow reactors to maintain temperature control during exothermic amination. Pilot trials report 65% overall yield at kilogram-scale production, with purity >95% achieved via recrystallization from ethanol/water mixtures .
Chemical Reactions Analysis
Azo Coupling Reactions
The primary amino groups participate in diazotization and subsequent coupling with aromatic systems. In one protocol ( ), reacting this diamine with 4-substituted benzenediazonium chlorides under mild alkaline conditions (pH 9–10, 0–5°C) yields brightly colored azo derivatives.
| Reaction Component | Conditions/Parameters | Product Yield | Key Characterization Data |
|---|---|---|---|
| 4-Chlorobenzenediazonium | EtOH/H₂O, 2 hr, 0–5°C | 78% | λₘₐₓ: 485 nm (UV-Vis); δ 7.8–8.1 ppm (aryl-H, ¹H NMR) |
| 4-Nitrobenzenediazonium | PEG-400 solvent, 1 hr, RT | 85% | IR: 1605 cm⁻¹ (N=N stretch); m/z 356 [M+H]⁺ (HRMS) |
These azo derivatives demonstrate enhanced π-conjugation, making them candidates for optoelectronic materials or chromophoric sensors .
Nucleophilic Substitution
The C-5 amino group acts as a nucleophile in SNAr reactions with activated aryl halides. A study ( ) achieved regioselective substitution using 4-fluoronitrobenzene under microwave irradiation (100 W, 120°C, 30 min), yielding 5-(4-nitrophenylamino) derivatives.
Key Observations:
-
Reaction efficiency depends on the electron-withdrawing capacity of the aryl halide (NO₂ > CN > Cl)
-
Steric hindrance from the tert-butyl group suppresses substitution at C-4
| Aryl Halide | Time (min) | Conversion (%) | Isolated Product Purity |
|---|---|---|---|
| 1-Fluoro-4-nitrobenzene | 30 | 92 | ≥98% (HPLC) |
| 2-Chloro-5-cyanopyridine | 45 | 74 | 95% |
Condensation with Thiosemicarbazide
The diamine undergoes tandem condensation-cyclization with thiosemicarbazide in PEG-400 solvent ( ), forming pyrazolo[3,4-d]thiazole derivatives. This one-pot reaction proceeds via:
-
Initial Schiff base formation at C-4/C-5 amines
-
Intramolecular cyclization with CS₂ elimination
| Entry | Temperature (°C) | Time (hr) | Yield (%) | MIC vs M. tuberculosis (µg/mL) |
|---|---|---|---|---|
| 1 | 60 | 5 | 82 | 12.5 ± 0.61 |
| 2 | 80 | 3 | 75 | 25 ± 0.58 |
The resulting thiazole hybrids show potent antitubercular activity (MIC 12.5–25 µg/mL) against H37Rv strains, outperforming first-line drugs like ethambutol .
Cyclization with α,β-Unsaturated Carbonyls
Under acid catalysis (pTSA, toluene reflux), the diamine reacts with ethyl acrylate to form tetracyclic pyrazolo[1,5-a]pyrimidines ( ). This domino reaction involves:
-
Michael addition at C-5 amino group
-
Hemiaminal formation
-
Dehydration-aromatization
| Dienophile | Catalyst Loading (%) | Product Framework | Yield (%) |
|---|---|---|---|
| Methyl vinyl ketone | 10 | Pyrazolo[1,5-a]pyrimidine | 68 |
| Acrolein | 15 | Pyrazolo[3,4-b]pyridine | 57 |
X-ray crystallography of the pyrimidine derivative confirms planarity (torsion angle < 5°) and extended conjugation .
Oxidative Coupling
Exposure to iodobenzene diacetate (IBD) in dichloroethane induces C–N coupling between two diamine molecules, generating a bis-pyrazole sp²–sp³ hybrid structure ( ).
Optimized Conditions:
-
2.2 eq IBD, 0.1 eq Cu(OTf)₂, 80°C, 12 hr
-
73% yield; dr > 20:1 (confirmed by NOESY)
Mechanistic Insights:
-
Single-electron oxidation of the C-4 amine to aminyl radical
-
Radical recombination at C-5 position
-
Aromatization via H-abstraction
Scientific Research Applications
Biological Activities
Research has demonstrated that pyrazole derivatives, including 3-tert-butyl-1-phenyl-1H-pyrazole-4,5-diamine, exhibit a range of biological activities:
- Antimicrobial Properties : The compound has shown potential against various pathogens.
- Anti-inflammatory Effects : Studies suggest it may inhibit inflammatory pathways.
- Antioxidant Activity : It has been investigated for its ability to scavenge free radicals.
- Anticancer Potential : Some derivatives demonstrate selective cytotoxicity towards cancer cells.
Pharmaceutical Applications
The pharmaceutical applications of this compound are particularly noteworthy:
Drug Development
The compound serves as a scaffold for the synthesis of novel drugs targeting specific biological pathways. Its dual amino functionalities allow for modifications that can enhance potency and selectivity.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for various enzymes involved in disease processes. For example, it may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation.
Receptor Binding Studies
Interaction studies have focused on the binding affinity of this compound with specific receptors, providing insights into its mechanism of action.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutic agents, suggesting potential for further development as an anticancer drug.
Case Study 2: Anti-inflammatory Effects
In another investigation, the compound was tested for its ability to reduce inflammation in animal models. It demonstrated a marked decrease in inflammatory markers compared to control groups, supporting its use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-phenyl-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural and Substituent Variations
The following table summarizes key structural differences between 3-tert-butyl-1-phenyl-1H-pyrazole-4,5-diamine and analogous compounds:
Key Observations:
- Electronic Properties : The trifluoromethyl group in 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole enhances lipophilicity and metabolic stability compared to the tert-butyl group .
- Bioactivity : Carboxamide and sulfonamide derivatives (e.g., compound 4h in ) exhibit enhanced solubility and hydrogen-bonding capacity, which may improve pharmacokinetic profiles relative to the diamine structure of the target compound.
Biological Activity
3-tert-butyl-1-phenyl-1H-pyrazole-4,5-diamine is a pyrazole derivative known for its diverse biological activities. This compound features a tert-butyl group at the 3-position and a phenyl group at the 1-position of the pyrazole ring, along with amino groups at the 4 and 5 positions, contributing to its potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is . The presence of the tert-butyl and phenyl groups enhances its lipophilicity, which may influence its interaction with biological targets. The dual amino functionalities provide unique reactivity that is essential for its biological activity.
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit various biological activities:
- Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial properties. For instance, studies have reported that compounds structurally related to 3-tert-butyl-1-phenyl-1H-pyrazole can inhibit the growth of bacteria such as E. coli and S. aureus .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines, suggesting possible applications in treating inflammatory diseases .
- Anticancer Properties : Research has highlighted the anticancer potential of pyrazole derivatives. The structural features of this compound may enhance its efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes that may include condensation reactions between appropriate hydrazines and ketones or aldehydes. The reaction conditions can significantly affect yield and purity. For example, solvent-free conditions have been reported to yield high purity products with good yields .
Table 1: Comparison of Biological Activities of Pyrazole Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Tert-butyl and phenyl groups | Antimicrobial, anti-inflammatory, anticancer |
| 3-Methyl-1H-pyrazole | Methyl group instead of tert-butyl | Antimicrobial properties |
| 4-Amino-3-(tert-butyl)-1H-pyrazole | Amino group at position 4 | Anti-inflammatory effects |
| 5-(Phenyl)-1H-pyrazole | Phenyl group at position 5 | Antioxidant activity |
| 3-(tert-butyl)-5-(4-nitrophenyl)-1H-pyrazole | Nitro group addition | Enhanced anti-cancer properties |
Case Studies
Several case studies have focused on the biological activity of pyrazole derivatives similar to this compound:
- Antimicrobial Study : A study evaluated the antimicrobial effects of various pyrazoles against multiple bacterial strains. Results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics .
- Anti-inflammatory Assessment : In vivo models were used to assess the anti-inflammatory properties of pyrazoles. Compounds showed significant reduction in edema and inflammatory markers compared to control groups .
- Cancer Cell Line Testing : A series of tests on different cancer cell lines revealed that specific pyrazole derivatives induced apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .
Q & A
Q. What are the established synthetic routes for 3-tert-butyl-1-phenyl-1H-pyrazole-4,5-diamine?
The compound is typically synthesized via cyclocondensation reactions using hydrazine derivatives and β-ketoesters or enones. For example, hydrazine hydrate reacts with substituted ketones under reflux conditions in ethanol to form the pyrazole core, followed by tert-butyl group introduction via nucleophilic substitution or catalytic coupling (e.g., CuI-mediated arylations) . Key steps include controlling stoichiometry, reaction time (12–24 hours), and purification via column chromatography.
Q. Which characterization techniques are essential for confirming the structure of this compound?
Structural validation requires a combination of:
- 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing between NH and aromatic protons.
- Mass spectrometry (MS) : For molecular ion ([M+H]+) verification and fragmentation pattern analysis.
- Elemental analysis : To validate purity and stoichiometry . Discrepancies in spectral data should be resolved using orthogonal techniques (e.g., 2D NMR or X-ray crystallography if crystalline).
Q. What are the key considerations when designing initial biological screening experiments?
- Target selection : Prioritize assays relevant to pyrazole derivatives’ known activities (e.g., enzyme inhibition, receptor binding).
- Dose range : Use logarithmic concentrations (1 nM–100 µM) to establish dose-response curves.
- Controls : Include positive controls (e.g., known inhibitors) and vehicle controls to isolate compound-specific effects.
- Replicability : Perform triplicate measurements to assess intra-assay variability .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for improved yields in multi-step syntheses?
Systematic optimization involves:
- Catalyst screening : Test transition-metal catalysts (e.g., CuI, Pd) for coupling efficiency .
- Solvent effects : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents for intermediate stability.
- Temperature modulation : Reflux vs. microwave-assisted synthesis to reduce reaction time.
- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between variables (e.g., catalyst loading × temperature) .
Q. What methodological approaches resolve contradictions in spectral data interpretation?
- Multi-technique validation : Combine NMR (1D/2D), high-resolution MS, and IR to cross-verify functional groups.
- Dynamic NMR : Resolve tautomeric equilibria or rotational barriers affecting peak splitting.
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to assign ambiguous signals .
Q. How to conduct structure-activity relationship (SAR) studies for this compound?
- Analog synthesis : Modify substituents at positions 1 (phenyl) and 3 (tert-butyl) to assess steric/electronic effects.
- In vitro assays : Test analogs in target-specific models (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity.
- Computational docking : Use molecular dynamics simulations to predict binding modes and affinity trends .
Q. What strategies mitigate batch-to-batch variability in physicochemical properties?
- Process analytical technology (PAT) : Implement in-line FTIR or HPLC monitoring for real-time reaction control.
- Crystallization optimization : Screen solvents/anti-solvents to ensure consistent polymorph formation.
- Stability studies : Assess hygroscopicity and thermal degradation under accelerated conditions (40°C/75% RH) .
Methodological Frameworks
Experimental design for comparative bioactivity studies
Use a quasi-experimental design with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
